

Application Note: Quantification of Sphingosine in Plasma and Serum by LC-MS/MS

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Compound of Interest

Compound Name: Sphingosine

Cat. No.: B7796514

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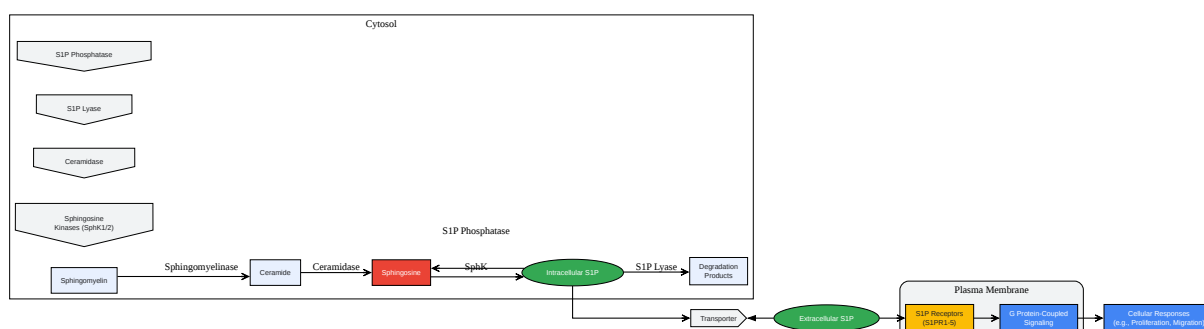
For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine is a critical bioactive lipid molecule that, along with its phosphorylated form, **sphingosine-1-phosphate (S1P)**, plays a pivotal role in a multitude of cellular processes. These include cell growth, survival, motility, and immune cell trafficking.^[1] The accurate quantification of **sphingosine** in biological matrices such as plasma and serum is therefore essential for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting sphingolipid signaling pathways.^{[2][3][4][5]} This application note provides a detailed protocol for the sensitive and specific quantification of **sphingosine** in human plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sphingosine Signaling Pathway

Sphingolipids are integral components of eukaryotic cell membranes. Their metabolism gives rise to various signaling molecules, including **sphingosine** and S1P.^[1] **Sphingosine** is formed from the breakdown of ceramide by ceramidase. It can then be phosphorylated by **sphingosine** kinases (SphK1 and SphK2) to form S1P.^[4] S1P can act intracellularly or be transported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.^{[3][4]} This signaling cascade regulates a wide array of cellular responses.^[4] The degradation of S1P is mediated by S1P phosphatases and S1P lyase.^[4]



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Caption: Sphingosine Signaling Pathway.

Experimental Protocol

This protocol details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of **sphingosine** in plasma and serum.

Materials and Reagents

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Chloroform
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Water (LC-MS grade)
- **Sphingosine** standard
- C17-**Sphingosine**-1-phosphate (C17-S1P) or other suitable internal standard (IS)
- Bovine Serum Albumin (BSA) for calibration standards

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

Proper sample handling is crucial for accurate results, as **sphingosine** levels can be affected by platelet activation during blood coagulation.[\[6\]](#)[\[7\]](#)

- Thawing: Thaw plasma or serum samples at 37°C.
- Internal Standard Addition: In an Eppendorf tube, add 100 µL of the plasma or serum sample. Add a known amount of internal standard (e.g., 30 pmol of C17-S1P in methanol).
- Acidification & Sonication: Add 250 µL of methanol containing 0.6 µL of concentrated HCl. Sonicate the mixture in an ice-cold water bath for 5 minutes.[\[8\]](#)
- Phase Separation: Add 250 µL of chloroform, 250 µL of 1 M NaCl, and 25 µL of 3 N NaOH.
[\[8\]](#)

- **Vortexing & Centrifugation:** Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the aqueous and organic layers.
- **Extraction:** Carefully transfer the lower organic phase (chloroform layer) containing the **sphingosine** to a new tube.
- **Drying:** Evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis of **sphingosine**. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

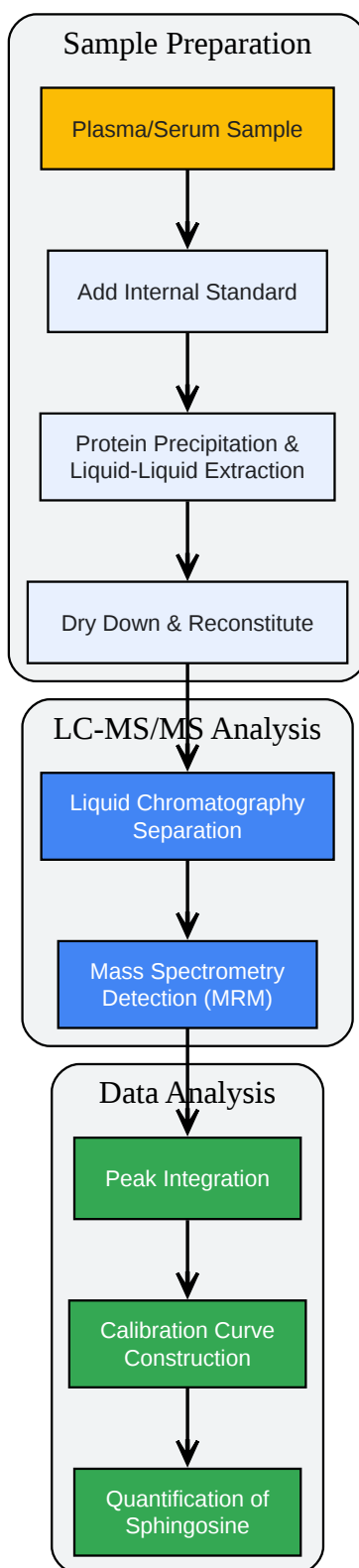
Parameter	Value
Column	C18 reversed-phase column (e.g., Inertsil ODS-3, 100 x 3.0 mm, 3 µm)[8]
Mobile Phase A	0.1% formic acid in water with 10 mM ammonium acetate[8]
Mobile Phase B	0.1% formic acid in acetonitrile:2-propanol (4:3, v/v)[8]
Flow Rate	0.3 mL/min[8]
Gradient	0-1 min, 30% B; 1-3 min, 95% B; 3-7 min, 100% B; 7-9 min, hold 100% B; 9-10 min, 30% B; 10-14 min, hold 30% B[8]
Injection Volume	20 µL[8]
Column Temperature	40°C[8]

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[8]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Sphingosine)	m/z 300.4 -> 282.4 (quantifier), 300.4 -> 262.4 (qualifier)[8]
MRM Transition (C17-S1P IS)	m/z 286.3 -> 268.2[8]
Collision Energy	Optimized for specific instrument
Ion Spray Voltage	4500 V[9]
Source Temperature	450°C[9]

Experimental Workflow

The overall workflow for the quantification of **sphingosine** in plasma and serum is depicted below.



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Caption: Experimental Workflow for **Sphingosine** Quantification.

Quantitative Data Summary

The performance of the LC-MS/MS method for **sphingosine** quantification is summarized below. These values are representative and may vary between laboratories and instrumentation.

Table 3: Method Validation Parameters

Parameter	Result	Reference
Linearity (r^2)	> 0.999	[10][11]
Linear Range	25 - 600 ng/mL	[10][11]
Lower Limit of Quantification (LLOQ)	25 ng/mL	[10][11]
Intra- and Inter-day Precision (%RSD)	< 10%	[10][11]
Accuracy (% Bias)	< 10%	[10][11]
Recovery	80% - 98%	[10][11]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of **sphingosine** in plasma and serum. This detailed protocol and the accompanying information will be a valuable resource for researchers, scientists, and drug development professionals working in the field of sphingolipid biology and pharmacology. The accurate measurement of **sphingosine** is fundamental to advancing our understanding of its role in health and disease and for the development of novel therapeutics.

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